Cas no 63872-67-3 (2-(1,4-diazepan-1-yl)ethan-1-amine)

2-(1,4-Diazepan-1-yl)ethan-1-amine is a diazepane-derived amine compound featuring a seven-membered heterocyclic ring with two nitrogen atoms. Its structure combines flexibility with nucleophilic reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s secondary amine functionality allows for further derivatization, while the diazepane ring enhances conformational adaptability, potentially improving binding affinity in medicinal chemistry contexts. It is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and basicity. The compound is typically handled under inert conditions to preserve stability and purity. Its synthetic utility lies in its ability to serve as a scaffold for structurally diverse pharmacophores.
2-(1,4-diazepan-1-yl)ethan-1-amine structure
63872-67-3 structure
Product name:2-(1,4-diazepan-1-yl)ethan-1-amine
CAS No:63872-67-3
MF:C7H17N3
MW:143.229981184006
MDL:MFCD14628674
CID:2791661
PubChem ID:21874809

2-(1,4-diazepan-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1,4-diazepan-1-yl)ethan-1-amine
    • DTXSID00619237
    • SCHEMBL2919103
    • EN300-2955396
    • 63872-67-3
    • AKOS010592775
    • MDL: MFCD14628674
    • Inchi: InChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2
    • InChI Key: BPWDBFGTCPZSQJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 143.142247555Da
  • Monoisotopic Mass: 143.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 41.3Ų

2-(1,4-diazepan-1-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2955396-1g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3
1g
$628.0 2023-09-06
Enamine
EN300-2955396-5.0g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-2955396-1.0g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-2955396-2.5g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-2955396-10g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3
10g
$2701.0 2023-09-06
Enamine
EN300-2955396-0.05g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-2955396-0.25g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-2955396-0.1g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-2955396-0.5g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-2955396-10.0g
2-(1,4-diazepan-1-yl)ethan-1-amine
63872-67-3 95.0%
10.0g
$2701.0 2025-03-19

Additional information on 2-(1,4-diazepan-1-yl)ethan-1-amine

Introduction to 2-(1,4-diazepan-1-yl)ethan-1-amine (CAS No. 63872-67-3) in Modern Chemical and Pharmaceutical Research

2-(1,4-diazepan-1-yl)ethan-1-amine, identified by the Chemical Abstracts Service registry number 63872-67-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a diazepane core linked to an ethylamine moiety, has garnered attention due to its structural uniqueness and potential biological activities. The diazepane ring system is well-known for its versatility in medicinal chemistry, often serving as a scaffold for developing drugs targeting various neurological and cardiovascular disorders. The presence of the ethylamine group further enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules.

The structure of 2-(1,4-diazepan-1-yl)ethan-1-amine exhibits a distinct architecture that positions it as a promising candidate for further exploration in drug discovery. The compound’s molecular formula and stereochemistry have been meticulously studied to understand its potential interactions with biological targets. Advanced computational methods, such as molecular docking and quantum mechanical calculations, have been employed to predict how this molecule might bind to specific receptors or enzymes. These studies not only provide insights into its pharmacological profile but also guide the design of analogs with enhanced efficacy and reduced side effects.

In recent years, there has been a surge in research focusing on diazepane derivatives due to their reported pharmacological properties. For instance, modifications of the diazepane ring have led to the development of compounds with sedative, anxiolytic, and anticonvulsant effects. The 2-(1,4-diazepan-1-yl)ethan-1-amine structure aligns well with this trend, as it combines the favorable characteristics of the diazepane scaffold with the functional versatility of the ethylamine group. This combination has sparked interest in exploring its potential applications in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

One of the most compelling aspects of 2-(1,4-diazepan-1-yl)ethan-1-amine is its role as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize novel derivatives with tailored biological activities. For example, by introducing functional groups at specific positions on the diazepane ring or the ethylamine moiety, scientists can modulate the compound’s pharmacokinetic and pharmacodynamic properties. Such modifications are crucial for optimizing drug candidates for clinical use. The ability to fine-tune these properties makes 2-(1,4-diazepan-1-yl)ethan-1-amine an indispensable tool in the pharmaceutical industry.

The synthesis of 2-(1,4-diazepan-1-yl)ethan-1-amine has been optimized through various chemical methodologies to ensure high yield and purity. Traditional approaches involving condensation reactions between appropriate precursors have been refined over time. Additionally, modern techniques such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity. These advancements have not only improved the accessibility of the compound but also paved the way for large-scale production needed for industrial applications.

From a regulatory perspective, 2-(1,4-diazepan-1-yl)ethan-1-amine (CAS No. 63872-67-3) is subject to standard guidelines governing chemical substances used in research and pharmaceutical development. Ensuring compliance with safety protocols and documentation requirements is essential for researchers handling this compound. While it does not fall under categories such as hazardous materials or controlled substances, proper handling procedures must be followed to mitigate any potential risks associated with chemical reagents.

The future prospects of 2-(1,4-diazepan-1-yl)ethan-1-amine are promising, given its versatility and potential therapeutic applications. Ongoing research aims to uncover new derivatives that may exhibit improved pharmacological profiles suitable for treating a broader range of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational methods continue to evolve, so too will our ability to predict and design molecules like 2-(1,4-diazepan-1-ylenthanamino) with high precision.

In conclusion,2-(1,4-diazepanaminoethyl) represents a significant advancement in chemical research with implications for drug development across multiple therapeutic domains. Its unique structure provides a versatile platform for creating novel compounds with tailored biological activities. As research progresses,CAS no 63872 67 3 will undoubtedly play a crucial role in shaping future medical treatments aimed at improving human health.

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